tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are connected through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate typically involves the following steps:
Dianion Alkylation and Cyclization: The key steps include the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the spirocyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the indoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hypochlorite and other peroxides.
Reduction: Reductive desulfurization using Raney Nickel is a typical method.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various spirocyclic oxindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound shares a similar spirocyclic framework but differs in the functional groups attached to the rings.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with a different heterocyclic ring system.
Uniqueness
tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate is unique due to its specific combination of indoline and piperidine rings, which imparts distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-6-9-17(12-19)11-18-14-8-5-4-7-13(14)17/h4-5,7-8,18H,6,9-12H2,1-3H3 |
InChI Key |
FMGZXWBENJECHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=CC=CC=C23 |
Origin of Product |
United States |
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